2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) is a novel structural analog of the state-dependent sodium channel blocker V102862 [4-(4-fluorophenoxy)benzaldehyde semicarbazone]. [] It is classified as a sodium channel blocker and is being investigated for its potential in treating pain states. []
PPPA acts as a state-dependent sodium channel blocker. [] This means it preferentially binds to sodium channels that are in an activated or inactivated state, rather than in their resting state. [] This selectivity for activated or inactivated sodium channels contributes to its potential as a pain therapeutic. []
While specific applications are not detailed, the research suggests that PPPA holds potential as a treatment for various pain states. [] It exhibits efficacy in rat models of neuropathic, inflammatory, and postsurgical pain. [] Additionally, its improved therapeutic index, compared to existing drugs like carbamazepine and lamotrigine, suggests a potential for reduced central nervous system side effects. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5